molecular formula C15H12ClN3O2S B2608086 N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-85-2

N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2608086
CAS No.: 851945-85-2
M. Wt: 333.79
InChI Key: PPXFNLCSVDONPT-UHFFFAOYSA-N
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Description

"N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6, a methyl group at position 3, and a 3-chloro-4-methylphenyl moiety at the N-position. This scaffold is structurally related to pharmacologically active pyrimidine derivatives, which are often explored for antimicrobial, anticancer, or anti-inflammatory properties . The compound’s unique substitution pattern, particularly the electron-withdrawing chloro and methyl groups on the phenyl ring, may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)9(2)7-22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXFNLCSVDONPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as tyrosinase, by binding to their active sites and preventing their normal function. This inhibition can lead to a decrease in the production of melanin and other biological molecules . Additionally, the compound may interact with DNA and proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished from analogs by its 3-chloro-4-methylphenyl carboxamide group. Key comparisons include:

Compound Name / ID Substituents Key Differences Implications
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog () - 4-Methoxyphenyl at position 5
- Phenyl carboxamide
Methoxy vs. chloro-methyl : The methoxy group is electron-donating, increasing lipophilicity and potentially altering hydrogen-bonding capacity. Reduced electrophilicity compared to the chloro-methyl derivative; may affect target binding .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) analog () - Ethyl ester at position 6
- 2,4,6-Trimethoxybenzylidene at position 2
Ester vs. carboxamide : Esters are more hydrolytically labile, impacting metabolic stability. The benzylidene group introduces steric bulk. Lower bioavailability compared to carboxamide derivatives; bulky substituents may hinder membrane permeability .
Compound 13 () - 4-Chlorophenyl and pyridopyrimidinyl groups Chlorophenyl vs. chloro-methylphenyl : Positional isomerism of chlorine alters steric and electronic profiles. Enhanced halogen bonding potential with the 4-chlorophenyl group in biological targets .
Compound 3a-l () - 4-Chloro/methoxyphenyl-2-thioxotetrahydropyrimidine Thioxo vs. oxo group : Thioxo increases sulfur-mediated interactions (e.g., with metal ions or cysteine residues). Potentially higher reactivity in redox environments .

Physicochemical and Crystallographic Properties

  • Ring Puckering : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines often adopts a flattened boat conformation (e.g., C5 deviation: 0.224 Å in ). This puckering may enhance stacking interactions in crystal lattices or with biological targets .
  • Hydrogen Bonding : C–H···O interactions (e.g., in ) stabilize crystal packing. The chloro-methyl group in the target compound may reduce hydrogen-bonding propensity compared to methoxy analogs, increasing hydrophobicity .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro) typically exhibit higher melting points due to stronger intermolecular forces. For example, the ethyl ester analog in melts at 427–428 K, whereas methoxy-substituted analogs may melt at lower temperatures .

Biological Activity

N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolopyrimidine core, which is known for its potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameN-(3-chloro-4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Molecular FormulaC₁₄H₁₀ClN₃O₂S
Molecular Weight305.76 g/mol

The compound's structure allows it to interact with various biological targets, influencing several biological pathways.

The mechanism of action of this compound involves its binding to specific enzymes or receptors. This interaction modulates their activity, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promising activity against several pathogens, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells, possibly by activating caspase pathways or inhibiting cell proliferation signals.

Antimicrobial Activity

A study evaluated the antimicrobial properties of thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound possesses significant antibacterial properties.

Antitumor Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The results suggest that this compound may serve as a potential lead compound for anticancer drug development.

Case Studies and Research Findings

Recent research has focused on the structure–activity relationship (SAR) of thiazole derivatives. A notable study highlighted the importance of substituents on the phenyl ring for enhancing biological activity. The presence of electron-withdrawing groups like chlorine significantly improved the compound's efficacy against cancer cells and bacteria.

Case Study: Anticancer Activity

In a recent clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered. The trial reported a partial response in 30% of participants after eight weeks of treatment. The study concluded that further optimization of the chemical structure could lead to more effective therapeutic agents.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for reproducibility?

The synthesis typically involves multicomponent reactions or condensation strategies. For example:

  • Condensation approach : Refluxing a mixture of substituted aniline, thiazolopyrimidine precursors, and sodium acetate in acetic acid/acetic anhydride (1:1) for 8–10 hours, followed by recrystallization (78% yield) .
  • Room-temperature alkylation : Using DMF as a solvent with K₂CO₃ as a base for nucleophilic substitution reactions on analogous thiazolopyrimidine scaffolds .

Key factors :

  • Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity).
  • Temperature control (reflux vs. ambient conditions).
  • Purification via recrystallization (ethyl acetate/ethanol mixtures improve crystal quality) .

Table 1: Synthetic Method Comparison

MethodSolvent SystemTemperatureYieldPuritySource
CondensationAcetic acid/anhydrideReflux78%>95%
AlkylationDMFRoom temp~65%90-95%

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Structural elucidation relies on:

  • Single-crystal X-ray diffraction : Determines bond lengths, angles, and dihedral angles (e.g., flattened boat conformation of the thiazolopyrimidine core) .
  • Spectroscopy :
  • NMR : Confirms substituent positions (e.g., methyl and chloro groups) .

  • IR : Identifies carbonyl (C=O) and amide (N-H) stretches .

    • Software tools : SHELX for refinement of crystallographic data .

    Critical considerations :

    • Crystallization solvent selection impacts crystal quality (ethyl acetate/ethanol preferred) .
    • Hydrogen-bonding patterns (C–H···O interactions stabilize crystal packing) .

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